2-(6-Oxopiperidin-2-yl)acetic acid
Description
Contextualization within Piperidine (B6355638) and Lactam Chemistry
The structural framework of 2-(6-Oxopiperidin-2-yl)acetic acid firmly places it within two major classes of heterocyclic compounds: piperidines and lactams.
Piperidines are saturated six-membered nitrogen-containing heterocycles that are ubiquitous in nature and medicine. nih.govencyclopedia.pub The piperidine scaffold is a cornerstone in the development of a vast array of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. nih.govencyclopedia.pubijnrd.org Its conformational flexibility, primarily adopting a chair conformation, allows for precise spatial arrangement of substituents, which is crucial for biological activity. solubilityofthings.com The synthesis of substituted piperidines is a significant focus in organic chemistry, with numerous methods developed for their construction, including the reduction of pyridines and various cyclization strategies. nih.govorganic-chemistry.org
The combination of these two structural motifs in this compound results in a molecule with a unique set of properties, offering potential for diverse chemical transformations and biological applications.
Historical Development and Significance of Related Scaffolds
The significance of the piperidine and lactam scaffolds has been recognized for over a century. Piperidine itself was first isolated in 1850 from pepper. wikipedia.org The subsequent discovery of numerous piperidine-containing alkaloids with potent physiological effects spurred extensive research into their synthesis and chemical modification. nih.gov This historical exploration laid the groundwork for the development of a multitude of synthetic drugs that incorporate the piperidine ring system. nih.govencyclopedia.pubnih.gov
Similarly, the discovery of the antibacterial properties of penicillin in the early 20th century and the subsequent elucidation of its beta-lactam structure marked a pivotal moment in medicinal chemistry. wikipedia.org This led to an explosion of research into the synthesis and biological activity of lactams of varying ring sizes, establishing them as a critical pharmacophore.
The development of synthetic methodologies to access substituted piperidines and lactams has been a continuous endeavor. Early methods often relied on harsh reaction conditions, but modern organic synthesis has provided a plethora of milder and more selective techniques. nih.govrsc.org These advancements have enabled chemists to construct complex molecules containing these scaffolds with high levels of control over stereochemistry, a crucial aspect for their application in drug discovery. thieme-connect.com The synthesis of chiral piperidine derivatives, for instance, is an active area of research, with various strategies employing chiral auxiliaries, asymmetric catalysis, and biocatalysis. nih.govrsc.orgthieme-connect.com
Current Research Landscape and Emerging Applications in Chemical Synthesis
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural features suggest significant potential as a versatile building block in chemical synthesis. The presence of a carboxylic acid, a secondary amine within a lactam, and a chiral center makes it an attractive starting material for the synthesis of more complex molecules.
The current research landscape for related compounds is vibrant and focused on several key areas:
Asymmetric Synthesis: The development of stereoselective routes to substituted piperidines and lactams is a major theme. nih.gov This includes catalytic asymmetric hydrogenations of pyridine (B92270) derivatives and enantioselective cyclization reactions. The inherent chirality of this compound, if resolved into its enantiomers, would make it a valuable chiral pool starting material.
Medicinal Chemistry: The piperidine and lactam moieties are "privileged scaffolds" in drug discovery, meaning they are frequently found in biologically active compounds. nih.govencyclopedia.pub Derivatives of this compound could be synthesized and screened for a wide range of biological activities. The acetic acid side chain provides a convenient handle for further functionalization and attachment to other molecular fragments.
Peptidomimetics: The rigidified amino acid-like structure of this compound makes it an interesting candidate for the synthesis of peptidomimetics. These are molecules that mimic the structure and function of peptides but with improved stability and bioavailability.
Catalysis: The nitrogen atom within the lactam could potentially act as a ligand for metal catalysts, opening up possibilities for its use in catalysis.
Although direct synthetic applications are not yet widely reported, the synthesis of related structures, such as 2-substituted piperidines and various lactam derivatives, is well-established. nih.govucl.ac.uk For instance, multicomponent reactions have been developed for the efficient synthesis of highly functionalized piperidines. rsc.org The synthesis of 2-(thiophen-2-yl)acetic acid derivatives has been explored for their potential as enzyme inhibitors, highlighting the utility of substituted acetic acids in drug design. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(6-oxopiperidin-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-6-3-1-2-5(8-6)4-7(10)11/h5H,1-4H2,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAFTUMTSHDPRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 6 Oxopiperidin 2 Yl Acetic Acid and Its Derivatives
Retrosynthetic Strategies and Key Disconnections
Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available, or easily accessible precursors. For 2-(6-oxopiperidin-2-yl)acetic acid, the primary disconnections reveal the fundamental building blocks required for its assembly.
Identification of Crucial Precursors and Building Blocks
The core structure of this compound features a lactam ring with a carboxymethyl substituent at the 2-position. A logical retrosynthetic disconnection involves breaking the amide bond of the lactam, leading to a linear amino acid precursor. This amino dicarboxylic acid can be further simplified.
Another key disconnection strategy involves severing the C2-C3 and the N1-C6 bonds of the piperidine (B6355638) ring. This approach points towards a Michael addition-type strategy, where a suitable nitrogen-containing nucleophile is added to an α,β-unsaturated ester, followed by cyclization.
A common precursor identified through these analyses is glutaric anhydride (B1165640) or a derivative thereof. The reaction of glutaric anhydride with an appropriate ammonia (B1221849) equivalent can lead to the formation of the piperidine-2,6-dione ring system, which can then be selectively reduced and functionalized. Another important building block is a substituted pyridine (B92270) derivative , which can be hydrogenated to the corresponding piperidine.
Classical and Established Synthetic Routes
Traditional synthetic methods for this compound and its analogues often rely on robust and well-understood reaction sequences. These multi-step approaches are designed to construct the piperidine ring and introduce the acetic acid side chain in a controlled manner.
Multi-Step Approaches and Reaction Sequences
A prevalent strategy commences with the Dieckmann cyclization of a diester to form a β-keto ester, which can then be converted to the desired piperidin-2-one ring system. For instance, the cyclization of a pimelate (B1236862) derivative can yield a piperidinone precursor.
Another established route involves the partial reduction and hydrolysis of substituted glutaronitriles or glutarimides. For example, the catalytic hydrogenation of a cyanoglutarimide can lead to the formation of the 6-oxopiperidin-2-yl moiety.
Control of Regioselectivity and Diastereoselectivity
In the synthesis of substituted derivatives of this compound, controlling regioselectivity and diastereoselectivity is paramount. Regioselectivity becomes critical when introducing substituents onto the piperidine ring. For instance, in the alkylation of a piperidin-2-one enolate, the choice of base and reaction conditions can direct the alkylation to either the C3 or C5 position.
Diastereoselectivity is a key consideration when a new stereocenter is created. nih.gov In reactions such as the reduction of a ketone or the addition of a nucleophile to an imine, the stereochemical outcome can often be influenced by the steric hindrance of existing substituents on the ring, leading to the preferential formation of one diastereomer over another. nih.govbeilstein-journals.org For instance, the Staudinger [2+2] cycloaddition has been used to prepare cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones with high diastereoselectivity. nih.gov
Asymmetric and Enantioselective Synthesis
The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of asymmetric synthetic methods to produce enantiomerically pure this compound and its derivatives is of significant interest.
Chiral Auxiliary-Based Methods
A powerful strategy for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired chiral center is established, the auxiliary can be removed and ideally recycled. wikipedia.orgsigmaaldrich.com
In the context of synthesizing chiral derivatives of this compound, a chiral auxiliary can be appended to a precursor molecule. For example, an achiral N-acyl derivative can be coupled with a chiral auxiliary, such as a chiral oxazolidinone. williams.eduresearchgate.net The resulting adduct provides a chiral environment that directs the diastereoselective alkylation of the enolate at the α-position to the carbonyl group. Subsequent cleavage of the auxiliary furnishes the desired enantiomerically enriched product. williams.edu
Evans' oxazolidinone auxiliaries are widely used for this purpose. researchgate.net The stereochemical outcome of the alkylation is predictable, with the electrophile typically approaching from the face opposite to the bulky substituent on the oxazolidinone ring. williams.edu This method allows for the synthesis of either enantiomer of the target molecule by simply choosing the appropriate enantiomer of the chiral auxiliary. wikipedia.org
Below is a table summarizing various chiral auxiliaries and their applications in asymmetric synthesis:
| Chiral Auxiliary | Precursor | Typical Application |
| Evans' Oxazolidinones williams.eduresearchgate.net | Amino alcohols | Asymmetric alkylations, aldol (B89426) reactions |
| Camphorsultam wikipedia.org | Camphor | Asymmetric Diels-Alder reactions, alkylations |
| (R,R)- and (S,S)-Pseudoephedrine wikipedia.org | Pseudoephedrine | Asymmetric alkylations |
| 8-Phenylmenthol wikipedia.org | Pulegone | Asymmetric ene reactions |
Asymmetric Catalysis in Synthesis
The creation of the chiral center at the C2 position of the piperidinone ring is a critical step in the synthesis of this compound. Asymmetric catalysis offers a powerful tool to achieve high enantioselectivity. Various strategies have been developed, primarily focusing on the asymmetric hydrogenation of unsaturated precursors or asymmetric cyclization reactions.
One prominent approach involves the asymmetric hydrogenation of a pyridone precursor. Chiral metal catalysts, particularly those based on rhodium and ruthenium with chiral phosphine (B1218219) ligands, have been instrumental in this transformation. These catalysts can achieve high yields and excellent enantiomeric excesses (ee). For instance, ruthenium-NHC complexes have been effectively used for the asymmetric hydrogenation of 2-oxazolones, which are structurally related to the piperidinone core, yielding optically active products in up to 99% yield and 96% ee nih.gov. The general principle of this approach is the coordination of the substrate to the chiral metal center, followed by the stereoselective transfer of hydrogen.
Another strategy is the use of organocatalysis. Chiral organocatalysts, such as proline and its derivatives, can catalyze the asymmetric Michael addition of nucleophiles to α,β-unsaturated systems, which can be a key step in constructing the chiral piperidinone ring. For example, organocatalytic [4+2] cycloaddition reactions have been successfully employed to synthesize chiral spirocyclic scaffolds containing 1,2-oxazinane (B1295428) and hexahydropyridazine (B1330357) rings with excellent diastereoselectivity and good enantioselectivity nih.gov. This methodology could be adapted for the synthesis of substituted piperidinone derivatives.
Enzymatic resolutions have also emerged as a powerful technique. Lipases, for instance, can selectively acylate one enantiomer of a racemic mixture of a hydroxy-functionalized precursor, allowing for the separation of the two enantiomers. Immobilized Candida antarctica lipase (B570770) B (CALB) has been used for the biocatalytic synthesis of piperidine derivatives in very good yields rsc.org.
| Catalyst/Method | Substrate Type | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Ru(II)-NHC Complex | 2-Oxazolone | 4-Substituted 2-Oxazolidinone | up to 99 | up to 96 | nih.gov |
| Organocatalyst (e.g., diarylprolinol silyl (B83357) ether) | Methyleneindolinone & Unsaturated Ester | Chiral 1,2-Oxazinane Spiro-oxindole | Good to Excellent | Good | nih.gov |
| Immobilized Lipase (CALB) | Benzaldehyde, Aniline, Acetoacetate | Piperidine Derivative | Very Good | N/A (MCR) | rsc.org |
Table 1: Examples of Asymmetric Catalysis for the Synthesis of Heterocycles Related to this compound.
Modern and Sustainable Synthetic Approaches
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods. These approaches aim to reduce waste, minimize energy consumption, and improve safety, aligning with the principles of green chemistry.
The application of green chemistry principles is crucial for the environmentally benign synthesis of this compound and its derivatives. Key aspects include the use of safer solvents, atom economy, and the reduction of derivatization steps.
A significant green approach is the use of environmentally friendly solvents or even solvent-free conditions. For instance, the synthesis of N-substituted piperidones has been achieved using a green chemistry approach that avoids the classical Dieckman condensation, which often requires harsh conditions and produces significant waste nih.govfigshare.com. The use of deep eutectic solvents (DES), such as a glucose-urea mixture, has been reported as an inexpensive and effective reaction medium for the synthesis of piperidin-4-one derivatives, yielding products in good yields (68-82%) asianpubs.org.
Atom-economical reactions, such as multicomponent reactions (MCRs), are also central to green synthetic design. The Castagnoli-Cushman reaction, a formal [4+2] cycloaddition, provides access to polysubstituted γ- and δ-lactams in a highly atom-economical manner, often under solvent-free conditions researchgate.net. This strategy allows for the rapid construction of complex lactam structures from simple starting materials.
| Green Chemistry Approach | Key Feature | Example Application | Yield (%) | Reference |
| Use of Green Solvents | Deep Eutectic Solvent (Glucose-Urea) | Synthesis of Piperidin-4-one derivatives | 68-82 | asianpubs.org |
| Solvent-Free Reaction | Castagnoli-Cushman Reaction | Synthesis of γ- and δ-lactams | N/A | researchgate.net |
| Biocatalysis | Immobilized Lipase | Multicomponent synthesis of piperidines | up to 91 (gram scale) | rsc.org |
Table 2: Application of Green Chemistry Principles in the Synthesis of Piperidinone and Lactam Derivatives.
Photoredox catalysis and electrosynthesis have emerged as powerful tools for organic synthesis, offering mild reaction conditions and unique reactivity. These methods utilize visible light or electricity, respectively, to generate highly reactive intermediates like radicals.
Photoredox catalysis has been successfully applied to the functionalization of piperidines. For example, a highly diastereoselective iridium(III) photoredox-catalyzed α-amino C–H arylation of substituted piperidines has been developed nih.govacs.orgthieme-connect.com. This method allows for the direct introduction of aryl groups at the α-position of the nitrogen atom with high diastereoselectivity. While not directly applied to this compound, this demonstrates the potential for late-stage functionalization of the piperidinone ring. The synthesis of tetrafluorinated piperidines from nitrones has also been achieved using an iridium photocatalyst, showcasing the utility of photoredox catalysis in constructing complex heterocyclic systems beilstein-journals.org.
Electrosynthesis provides an alternative sustainable method for constructing and functionalizing N-heterocycles rsc.orgacs.orgchim.itnih.govrsc.org. By controlling the electrode potential, selective oxidations or reductions can be achieved without the need for chemical redox agents. The electrochemical synthesis of N-heterocycles through intramolecular C(sp³)–H/C(sp²)–H cross-coupling has been reported, offering a novel route to oxindole (B195798) derivatives nih.gov. This approach could potentially be adapted for the cyclization step in the synthesis of this compound precursors.
| Methodology | Reaction Type | Substrate Type | Product Type | Key Features | Reference |
| Photoredox Catalysis | α-Amino C–H Arylation | Substituted Piperidines | Arylated Piperidines | High diastereoselectivity, mild conditions | nih.govacs.orgthieme-connect.com |
| Photoredox Catalysis | Annelation | Nitrones | Tetrafluorinated Piperidines | One-step construction of fluorinated heterocycles | beilstein-journals.org |
| Electrosynthesis | Intramolecular C-H/N-H Coupling | Amide Precursors | Saturated N-heterocycles | Avoids external oxidants | nih.gov |
| Electrosynthesis | Dehydrogenative C–S Bond Formation | Thioamides | Thiazoles | Catalyst-free, continuous flow compatible | nih.gov |
Table 3: Examples of Photoredox and Electrosynthesis in Heterocycle Synthesis.
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. nih.govrsc.orgrsc.org These benefits are particularly relevant for the industrial production of active pharmaceutical ingredients and their intermediates.
The synthesis of lactam derivatives has been successfully translated to continuous flow systems. For example, a telescoped continuous flow synthesis of optically active γ-nitrobutyric acids, which are precursors to several drugs, has been reported acs.org. This approach allows for multiple reaction steps to be performed in sequence without the need for intermediate isolation and purification, significantly improving efficiency.
Flow chemistry is also well-suited for photochemical and electrochemical reactions, enabling better control over irradiation and electrode surface area-to-volume ratios. rsc.org The continuous flow synthesis of tamoxifen, an anticancer drug, involved a sequence of four transformations, including a lithiation at low temperature, demonstrating the capability of flow reactors to handle challenging reaction conditions. nih.gov While a specific continuous flow synthesis for this compound has not been detailed in the literature, the successful application of this technology to related lactam and heterocyclic systems suggests its high potential for a scalable and efficient synthesis of this important compound. nih.govrsc.org
| Flow Chemistry Application | Reaction/Process | Key Advantage | Productivity/Yield | Reference |
| Telescoped Synthesis | Multi-step synthesis of γ-nitrobutyric acids | No intermediate isolation | N/A | acs.org |
| Handling Hazardous Reagents | Lithiation at low temperature | Improved safety and control | 97% yield (ketone intermediate) | nih.gov |
| Photochemistry | Uniform irradiation | Enhanced photon transfer and scalability | Multi-gram quantities in hours | rsc.org |
| Electrosynthesis | Electrolyte-free conditions | Simplified purification | Moderate yields for cubane (B1203433) functionalization | rsc.org |
Table 4: Advantages of Continuous Flow Chemistry in the Synthesis of Complex Molecules.
Chemical Reactivity and Derivatization Strategies of 2 6 Oxopiperidin 2 Yl Acetic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for derivatization, offering routes to esters, amides, and other related compounds.
Esterification and Amidation Reactions
Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through Fischer esterification. This acid-catalyzed reaction typically involves heating the carboxylic acid in an excess of an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid. The equilibrium of the reaction is driven towards the ester product by using the alcohol as the solvent or by removing the water formed during the reaction. For instance, the reaction of 2-(6-oxopiperidin-2-yl)acetic acid with methanol and a catalytic amount of sulfuric acid would yield methyl 2-(6-oxopiperidin-2-yl)acetate.
Amidation: The synthesis of amides from this compound is commonly accomplished using coupling reagents to activate the carboxylic acid. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed. acs.orgcymitquimica.comcymitquimica.com This method facilitates the formation of an amide bond with a primary or secondary amine under mild conditions. For example, the reaction with benzylamine (B48309) in the presence of EDC and HOBt would produce N-benzyl-2-(6-oxopiperidin-2-yl)acetamide. The use of such coupling agents is advantageous as it avoids the need for harsh conditions and generally provides good yields of the desired amide product. acs.orgcymitquimica.comcymitquimica.com
Table 1: Representative Esterification and Amidation Reactions
| Reactant | Reagents | Product |
| This compound | Methanol, H₂SO₄ (cat.) | Methyl 2-(6-oxopiperidin-2-yl)acetate |
| This compound | Benzylamine, EDC, HOBt | N-benzyl-2-(6-oxopiperidin-2-yl)acetamide |
Decarboxylation and Related Transformations
The decarboxylation of this compound, which would involve the removal of the carboxyl group to yield 2-methyl-6-oxopiperidine, is a transformation that can be challenging. Standard decarboxylation methods often require harsh conditions. However, given that it is a β-amino acid derivative (upon considering the lactam nitrogen), specific methods for the decarboxylation of amino acids could potentially be adapted. wikipedia.orgtandfonline.comgoogle.comresearchgate.netlibretexts.org These methods can involve heating in a high-boiling solvent or the use of specific catalysts. The stability of the resulting carbanion or the transition state leading to it would be a key factor in the feasibility of this reaction.
Transformations of the Lactam Ring System
The δ-valerolactam ring of this compound presents several opportunities for chemical modification, including reactions at the nitrogen atom, ring-opening, and functionalization of the carbonyl group.
N-Alkylation and Acylation Reactions
N-Alkylation: The nitrogen atom of the lactam can be alkylated under basic conditions. The use of a strong base, such as sodium hydride, can deprotonate the lactam nitrogen, forming a nucleophilic species that can then react with an alkyl halide, such as methyl iodide, to introduce an N-alkyl group. nih.gov This reaction would yield the corresponding N-methyl derivative.
N-Acylation: Similarly, the lactam nitrogen can be acylated using an acylating agent like acetyl chloride in the presence of a base. This reaction introduces an N-acyl group, for instance, an N-acetyl group, to the lactam ring. cymitquimica.comcymitquimica.com
Table 2: N-Alkylation and N-Acylation of the Lactam Ring
| Reactant | Reagents | Product |
| Methyl 2-(6-oxopiperidin-2-yl)acetate | 1. NaH, 2. Methyl iodide | Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate |
| Methyl 2-(6-oxopiperidin-2-yl)acetate | Acetyl chloride, Base | Methyl 2-(1-acetyl-6-oxopiperidin-2-yl)acetate |
Ring-Opening and Ring-Expansion Methodologies
Ring-Opening: The lactam ring can be opened through hydrolysis under either acidic or basic conditions. acs.orgresearchgate.netyoutube.com Alkaline hydrolysis, for instance with sodium hydroxide, would lead to the formation of the corresponding δ-amino acid salt, 5-amino-6-carboxyhexanoic acid. acs.orgresearchgate.net Aminolysis, the reaction with an amine, can also be employed to open the lactam ring, yielding an amino amide derivative.
Ring-Expansion: Ring expansion of the six-membered piperidin-2-one ring to a seven-membered caprolactam derivative is a more complex transformation. Such reactions often involve specific rearrangement pathways, for example, the Beckmann rearrangement of a cyclohexanone (B45756) oxime, which is a common industrial method for caprolactam synthesis. researchgate.netvalcogroup-valves.com While not a direct expansion of the pre-existing lactam, this highlights a synthetic strategy to access the homologous ring system.
Carbonyl Reactivity and Functionalization at the Oxo-Position
The carbonyl group of the lactam is generally less reactive than that of a ketone due to resonance with the nitrogen lone pair. However, it can still undergo certain transformations.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactam carbonyl group to a methylene (B1212753) group, yielding the corresponding piperidine (B6355638) derivative. orgsyn.orgmasterorganicchemistry.comyoutube.comyoutube.com This reaction effectively converts the lactam to a cyclic amine.
Addition of Organometallic Reagents: Grignard reagents can add to the carbonyl group of lactams, although the reaction can be complex. tandfonline.com With N-unsubstituted lactams, the acidic N-H proton will be abstracted first. With N-substituted lactams, addition to the carbonyl can occur, leading to the formation of a hemiaminal intermediate which can then be further transformed. For instance, reaction with methylmagnesium bromide could potentially lead to a 2-hydroxy-2-methylpiperidine derivative after acidic workup.
Table 3: Transformations of the Lactam Carbonyl Group
| Reactant | Reagents | Product |
| This compound | LiAlH₄, then H₂O | 2-(Piperidin-2-yl)ethanol |
| Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate | 1. Methylmagnesium bromide, 2. H₃O⁺ | Methyl 2-(2-hydroxy-1,2-dimethylpiperidin-2-yl)acetate |
Modifications and Functionalization of the Piperidine Ring
The piperidine ring of this compound is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex heterocyclic systems.
Stereoselective Introduction of Additional Stereocenters
The stereoselective functionalization of the piperidine ring is of paramount importance for controlling the three-dimensional structure of molecules and their subsequent biological activity. Several strategies have been developed for the asymmetric synthesis of substituted piperidines, which can be conceptually applied to this compound derivatives.
One common approach involves the use of chiral auxiliaries to direct the stereochemical outcome of alkylation reactions. While specific examples for this compound are not extensively documented in publicly available literature, the general principle involves the formation of a chiral enolate from the corresponding ester, which then reacts with an electrophile. The steric hindrance imposed by the chiral auxiliary favors the approach of the electrophile from one face, leading to a diastereomerically enriched product.
Another powerful strategy is the asymmetric hydrogenation of unsaturated precursors. For instance, the hydrogenation of substituted pyridinium (B92312) salts or dihydropyridinones can yield highly enantioenriched piperidine derivatives. researchgate.net Although direct application to this compound is not widely reported, the synthesis of related 2,6-disubstituted piperidines has been achieved with high stereoselectivity through methods like intramolecular aza-Michael additions catalyzed by chiral organocatalysts. nih.gov
Furthermore, the stereoselective synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines has been accomplished via an acid-mediated 6-endo-trig cyclization of amine-substituted enones. rsc.org This methodology highlights the potential for creating specific stereoisomers of substituted piperidinones.
A summary of relevant stereoselective strategies applicable to piperidine synthesis is presented in the table below.
| Strategy | Description | Potential Application to Target Compound | Key Findings |
| Chiral Auxiliary-Directed Alkylation | Use of a chiral auxiliary to control the stereochemistry of enolate alkylation. | Alkylation at the C3 or C5 position of the piperidine ring. | Can achieve high diastereoselectivity depending on the auxiliary and electrophile. |
| Asymmetric Hydrogenation | Catalytic hydrogenation of unsaturated precursors (e.g., pyridiniums, dihydropyridinones) using chiral catalysts. | Hydrogenation of a dehydrogenated derivative of the target compound. | Can provide access to highly enantioenriched piperidines. researchgate.net |
| Organocatalytic Cyclization | Intramolecular cyclization reactions catalyzed by chiral organic molecules. | Synthesis of substituted piperidinone rings from acyclic precursors. | Effective for controlling stereocenters during ring formation. nih.gov |
| Acid-Mediated Cyclization | Stereoselective cyclization of functionalized acyclic precursors. | Construction of the piperidinone ring with specific stereochemistry. | Demonstrated for the synthesis of trans-2,6-disubstituted 4-oxopiperidines. rsc.org |
Hydrogenation and Dehydrogenation Studies
The degree of saturation of the piperidine ring can be modulated through hydrogenation and dehydrogenation reactions, providing access to a wider range of structural analogs.
Hydrogenation: The catalytic hydrogenation of the lactam carbonyl group in this compound would lead to the corresponding 2-carboxymethylpiperidine. While specific studies on the hydrogenation of this exact molecule are scarce, general methods for the reduction of lactams to cyclic amines are well-established and typically employ strong reducing agents like lithium aluminum hydride or catalytic hydrogenation under forcing conditions. The stereochemistry at the C2 position would be retained during this transformation.
Dehydrogenation: The dehydrogenation of the piperidin-2-one ring can lead to the formation of corresponding dihydropyridinone or pyridone derivatives. A common method for achieving this transformation is through selenoxide elimination. This involves the protection of the lactam nitrogen, followed by deprotonation and reaction with a selenium electrophile, such as phenylselenyl chloride. Subsequent oxidation of the resulting selenyl-substituted lactam generates an unstable selenoxide, which undergoes syn-elimination to introduce a double bond. For instance, N-Boc-protected piperidin-2-one can be converted to the corresponding α,β-unsaturated lactam through this methodology. rsc.org This strategy could be applied to an ester of this compound to introduce a double bond at the C4-C5 or C5-C6 position, depending on the regioselectivity of the initial deprotonation.
| Reaction | Reagents and Conditions | Product Type |
| Hydrogenation | LiAlH4 or Catalytic Hydrogenation (e.g., Pd/C, high pressure/temp) | 2-Carboxymethylpiperidine |
| Dehydrogenation | 1. Protection (e.g., Boc2O) 2. LDA, PhSeCl 3. H2O2 | Dihydropyridinone derivative rsc.org |
C-H Functionalization Strategies
Direct C-H functionalization is a powerful tool for the late-stage modification of complex molecules, avoiding the need for pre-functionalized substrates. The piperidine ring of this compound possesses several C-H bonds that could potentially be targeted for functionalization.
While direct C-H functionalization of the parent acid has not been extensively reported, studies on related systems provide valuable insights. For example, palladium-catalyzed C-H arylation has been demonstrated on N-Boc-2,5-dihydro-1H-pyrrole, a related five-membered ring system, with high enantio- and diastereoselectivity. acs.org This suggests that similar transformations could be envisioned for the piperidinone ring, likely at positions alpha to the nitrogen or the carbonyl group.
Rhodium-catalyzed C-H insertion reactions are another promising avenue. These reactions typically involve the generation of a rhodium carbene intermediate that can insert into a C-H bond. While no examples directly on this compound are available, the C-H insertion of rhodium(II) azavinyl carbenes into unactivated alkanes has been shown to be a highly efficient and enantioselective process for the synthesis of β-chiral sulfonamides, demonstrating the potential of this methodology for functionalizing C-H bonds in a controlled manner. nih.govias.ac.in
The development of C-H functionalization methods for piperidines is an active area of research, with strategies often relying on directing groups to control regioselectivity. nih.gov
Transition Metal-Catalyzed Cross-Coupling and Cyclization Reactions
Transition metal catalysis offers a broad spectrum of reactions for forming carbon-carbon and carbon-heteroatom bonds, which can be applied to derivatize this compound.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are cornerstones of modern organic synthesis. To apply these methods to this compound, the piperidine ring would first need to be functionalized with a suitable leaving group, such as a halide or a triflate. For instance, if a bromo-substituted derivative of the piperidinone could be synthesized, it would serve as a handle for introducing aryl, vinyl, or alkynyl groups via palladium-catalyzed cross-coupling. While specific examples on this scaffold are not readily found in the literature, the palladium-catalyzed α-arylation of related oxindoles has been successfully demonstrated. researchgate.net
Cyclization Reactions: The functional groups present in this compound and its derivatives can be exploited in transition metal-catalyzed cyclization reactions to construct fused or spirocyclic ring systems. For example, if the nitrogen atom is functionalized with a pendant alkyne or alkene, an intramolecular cyclization could be triggered by a transition metal catalyst to form a new ring. Intramolecular cyclization of N-cyano sulfoximines to form thiadiazine 1-oxides has been achieved under acidic conditions, showcasing the potential for ring-forming reactions from N-substituted precursors. researchgate.net Furthermore, transition metal-catalyzed [2+2+2] cycloadditions of diynes with nitriles are a powerful method for the synthesis of pyridine (B92270) derivatives, suggesting that a suitably functionalized derivative of this compound could participate in such transformations.
| Reaction Type | Catalyst System (Example) | Substrate Requirement | Potential Product |
| Suzuki-Miyaura Coupling | Pd(PPh3)4 / Base | Halo-substituted piperidinone | Aryl-substituted piperidinone |
| Heck Coupling | Pd(OAc)2 / Ligand | Halo-substituted piperidinone and alkene | Alkenyl-substituted piperidinone |
| Intramolecular Cyclization | Transition Metal Catalyst (e.g., Rh, Pd) | N-alkenyl or N-alkynyl derivative | Fused or spirocyclic piperidinone |
| [2+2+2] Cycloaddition | Rh or Ru complex | Diyne and nitrile functionalities | Fused pyridyl systems |
Advanced Spectroscopic and Analytical Research Techniques for 2 6 Oxopiperidin 2 Yl Acetic Acid
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-field NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(6-Oxopiperidin-2-yl)acetic acid in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's connectivity and stereochemistry can be assembled.
One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts are indicative of the electronic environment and the nature of the neighboring functional groups.
Due to the absence of direct experimental NMR data for this compound in the searched literature, predicted chemical shifts are presented below. These predictions are based on computational models and analysis of similar chemical structures.
Predicted ¹H NMR Chemical Shifts:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H2 | 3.5 - 3.8 | m |
| H3 | 1.8 - 2.0 | m |
| H4 | 1.6 - 1.8 | m |
| H5 | 2.2 - 2.4 | m |
| CH₂ (acetic acid) | 2.4 - 2.7 | dd, dd |
| NH | 7.5 - 8.5 | br s |
| COOH | 10.0 - 12.0 | br s |
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | 55 - 60 |
| C3 | 28 - 32 |
| C4 | 20 - 25 |
| C5 | 30 - 35 |
| C6 | 170 - 175 |
| CH₂ (acetic acid) | 40 - 45 |
| COOH | 175 - 180 |
Disclaimer: The NMR data presented are predicted values and should be confirmed by experimental analysis.
Two-dimensional (2D) NMR techniques are essential for confirming the connectivity of the atoms.
COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons, for instance, between H2 and the protons on C3, and between the CH₂ protons of the acetic acid side chain and H2.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection of the acetic acid side chain to the C2 position of the piperidinone ring, by observing a correlation between the CH₂ protons and the C2 and C6 carbons.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis
High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of this compound. Using techniques like electrospray ionization (ESI), the molecule can be gently ionized, typically forming a protonated molecule [M+H]⁺.
The exact mass of this compound (C₇H₁₁NO₃) is 157.0739 g/mol . HRMS can measure this with high accuracy, confirming the elemental formula.
Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would provide valuable information about the molecule's structure through its fragmentation pattern. While specific experimental data for this compound is not available, a predicted fragmentation pattern can be proposed based on the known fragmentation of lactams and carboxylic acids.
Predicted HRMS Fragmentation Pattern:
| Fragment m/z | Proposed Structure/Loss |
| 158.0812 | [M+H]⁺ |
| 140.0706 | [M+H - H₂O]⁺ |
| 112.0757 | [M+H - H₂O - CO]⁺ or [M+H - COOH]⁺ |
| 98.0600 | [M+H - CH₂COOH]⁺ |
| 84.0808 | [Piperidinone ring fragment]⁺ |
| 70.0651 | [Further ring fragmentation]⁺ |
Disclaimer: The fragmentation data presented are predicted values and should be confirmed by experimental analysis.
The initial loss of water is a common fragmentation pathway for carboxylic acids. Subsequent losses of carbon monoxide or the entire carboxylic acid group are also expected. Cleavage of the acetic acid side chain would lead to a fragment corresponding to the protonated 2-piperidone (B129406) ring.
X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis
X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsional angles. Although no crystal structure for this compound has been reported in the searched literature, analysis of related substituted piperidine (B6355638) and lactam structures can provide insights into its likely conformation.
The six-membered piperidinone ring is expected to adopt a non-planar conformation, most likely a chair or a twisted-chair form, to minimize steric strain. The substituent at the C2 position, the acetic acid group, can be in either an axial or an equatorial position. The preferred conformation would depend on minimizing steric interactions. Computational studies on similar 2-substituted piperidines suggest that the conformational preference is influenced by the nature of the substituent and any intramolecular interactions, such as hydrogen bonding. In the case of this compound, an intramolecular hydrogen bond between the carboxylic acid proton and the lactam carbonyl oxygen could influence the conformation of the side chain and the ring.
Expected Crystallographic Parameters (based on related structures):
| Parameter | Expected Value |
| C-N (amide) bond length | ~1.33 Å |
| C=O (amide) bond length | ~1.23 Å |
| C-C bond lengths | ~1.52 - 1.54 Å |
| C-N-C bond angle | ~120° |
| Ring conformation | Chair or Twisted-Chair |
Disclaimer: The crystallographic parameters are based on analogous structures and should be confirmed by experimental X-ray diffraction analysis of this compound.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in a molecule. The vibrational frequencies are characteristic of specific bonds and molecular motions.
For this compound, the key functional groups are the lactam (cyclic amide) and the carboxylic acid. The IR and Raman spectra would be expected to show characteristic bands for these groups. Based on data for δ-valerolactam (2-piperidone) and carboxylic acids, the following vibrational frequencies can be anticipated.
Expected Characteristic Vibrational Frequencies (cm⁻¹):
| Vibrational Mode | IR Frequency | Raman Frequency |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) | Weak |
| N-H stretch (lactam) | ~3200 | ~3200 |
| C-H stretch | 2950-2850 | 2950-2850 |
| C=O stretch (carboxylic acid) | ~1710 | ~1710 |
| C=O stretch (lactam, Amide I) | ~1650 | ~1650 |
| N-H bend (lactam, Amide II) | ~1550 | Weak |
| C-N stretch (lactam, Amide III) | ~1290 | ~1290 |
Disclaimer: The vibrational frequencies are based on data for analogous compounds and should be confirmed by experimental IR and Raman spectroscopy of this compound.
The broadness of the O-H stretching band in the IR spectrum is due to hydrogen bonding. The position of the amide I band can provide information about the conformation and hydrogen bonding state of the lactam ring.
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment and Separation Methodologies
Since this compound is a chiral molecule, it is crucial to be able to separate its enantiomers and determine its enantiomeric purity. Chiral chromatography, using either high-performance liquid chromatography (HPLC) or gas chromatography (GC), is the most common method for this purpose.
The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For a carboxylic acid like the target compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective in HPLC.
For GC analysis, the carboxylic acid would typically need to be derivatized to increase its volatility, for example, by converting it to a methyl or ethyl ester.
A hypothetical chiral HPLC method for the separation of the enantiomers of this compound is outlined below.
Hypothetical Chiral HPLC Method:
| Parameter | Condition |
| Column | Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic acid (e.g., 80:20:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Expected Outcome | Baseline separation of the two enantiomers |
Disclaimer: This is a hypothetical method and would require optimization for the specific compound.
The development of a robust chiral separation method is essential for quality control and for studying the biological activities of the individual enantiomers.
Computational and Theoretical Studies of 2 6 Oxopiperidin 2 Yl Acetic Acid
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 2-(6-Oxopiperidin-2-yl)acetic acid. These calculations provide a foundational understanding of the molecule's stability, reactivity, and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is an electron acceptor, and its energy level corresponds to the molecule's electrophilicity or acidity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
For this compound, theoretical calculations would likely show that the HOMO is primarily localized on the oxygen atoms of the carboxylic acid group and the nitrogen atom of the lactam, as these are the most electron-rich regions. The LUMO, on the other hand, would be expected to have significant contributions from the carbonyl carbon of the lactam and the carboxylic acid group, which are the primary electrophilic centers.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |
| LUMO | -0.5 | C=O (lactam), COOH |
| HOMO | -6.8 | COO-, N-H (lactam) |
| HOMO-LUMO Gap | 6.3 |
Note: These values are illustrative and would be determined through specific quantum chemical calculations (e.g., using DFT with a basis set like 6-31G(d,p)).
Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution on a molecule's surface and predicting its non-covalent interactions. pearson.comscispace.com These maps display regions of negative electrostatic potential (typically colored red or orange), which are electron-rich and susceptible to electrophilic attack, and regions of positive electrostatic potential (usually colored blue), which are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net
In the case of this compound, an ESP map would reveal a significant negative potential around the oxygen atoms of the carboxylic acid group, indicating a high electron density and the most likely site for proton abstraction or interaction with cations. The carbonyl oxygen of the lactam would also exhibit a negative potential. In contrast, the hydrogen atom of the carboxylic acid and the N-H group of the lactam would be characterized by a positive potential, highlighting their acidic nature and ability to act as hydrogen bond donors.
To quantify this charge distribution, atomic charge calculations, such as those derived from Mulliken population analysis, can be performed.
Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Functional Group | Hypothetical Charge (a.u.) |
| O1 | Carboxylic acid (C=O) | -0.55 |
| O2 | Carboxylic acid (OH) | -0.60 |
| H (O2) | Carboxylic acid (OH) | +0.45 |
| O3 | Lactam (C=O) | -0.50 |
| N | Lactam (N-H) | -0.40 |
| H (N) | Lactam (N-H) | +0.35 |
Note: These charge values are representative and depend on the computational method and basis set employed.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. diva-portal.org Computational methods can explore the potential energy surface of the molecule to identify its stable conformers and understand its dynamic behavior.
Conformational analysis involves systematically changing the dihedral angles of the molecule to map its potential energy surface and identify low-energy, stable conformations. diva-portal.org For this compound, the key degrees of freedom include the puckering of the six-membered piperidinone ring (which can adopt chair, boat, or twist-boat conformations) and the rotation around the single bond connecting the acetic acid side chain to the ring.
A systematic conformational search would likely reveal several low-energy conformers. The relative stability of these conformers is determined by a balance of factors, including steric hindrance, intramolecular hydrogen bonding, and torsional strain. For instance, a conformation where the carboxylic acid group can form an intramolecular hydrogen bond with the lactam carbonyl oxygen might be particularly stable.
Table 3: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Ring Conformation | Side Chain Orientation | Relative Energy (kcal/mol) |
| 1 | Chair | Equatorial | 0.00 |
| 2 | Chair | Axial | 1.50 |
| 3 | Twist-Boat | Equatorial | 3.20 |
| 4 | Chair (intramolecular H-bond) | Folded | -0.50 |
Note: These conformers and their relative energies are illustrative examples of what a detailed conformational analysis could reveal.
The conformational preferences of a molecule can be significantly influenced by its environment, particularly the solvent. diva-portal.org Molecular dynamics (MD) simulations are a powerful technique for studying the dynamic behavior of a molecule in a solvent over time. nih.govnih.gov By simulating this compound in an explicit solvent, such as water, it is possible to observe how solvent molecules interact with the solute and influence its conformational equilibrium.
In a polar solvent like water, conformations that maximize the exposure of polar groups (like the carboxylic acid and lactam) to the solvent for hydrogen bonding would be favored. In contrast, in a nonpolar solvent, conformations that are stabilized by intramolecular hydrogen bonds might become more populated to shield the polar groups from the unfavorable environment. MD simulations can provide detailed insights into the stability of different conformers and the timescale of conformational changes in various media. nih.gov
Mechanistic Studies of Reactions involving this compound
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By modeling the reaction pathway, it is possible to identify transition states, intermediates, and determine the activation energies, which govern the reaction rate.
A plausible reaction for this compound is the hydrolysis of the lactam ring to form an amino acid derivative. This reaction is of interest in the context of the molecule's potential biological degradation. Quantum chemical calculations could be employed to model this reaction in the presence of a water molecule or under acidic or basic catalysis.
The computational approach would involve:
Locating Reactants and Products: The geometries of the starting material (this compound and the hydrolyzing agent) and the final product would be optimized.
Identifying the Transition State: A search for the transition state structure connecting the reactants and products would be performed. The transition state is a first-order saddle point on the potential energy surface.
Calculating Activation Energy: The energy difference between the transition state and the reactants would yield the activation energy for the reaction. A lower activation energy implies a faster reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactants and the desired products.
Through such studies, one could determine whether the reaction proceeds in a single step or through multiple intermediates and which step is rate-determining.
In Silico Docking and Ligand-Receptor Interaction Modeling
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eurekalert.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule, such as this compound, to a macromolecular target, typically a protein. The primary goal of ligand-receptor interaction modeling is to understand the molecular recognition mechanisms, which are the specific intermolecular interactions that stabilize the complex. These interactions include hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces.
The process of molecular docking involves the prediction of the ligand's conformation and its orientation within the active site of a receptor. eurekalert.org Computational programs like AutoDock Vina and Glide are commonly employed for these studies. eurekalert.orgmdpi.com For a compound like this compound, docking studies would involve preparing the 3D structure of the molecule and docking it into the binding site of a relevant biological target. The resulting docking scores provide an estimation of the binding affinity, with lower scores generally indicating a more favorable interaction. mdpi.com
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose. nih.govnih.gov By calculating the electronic structure of a molecule, DFT can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.
For this compound, DFT calculations would begin with the optimization of its 3D geometry. nih.gov Using a suitable basis set, such as 6-311G(d,p), the optimized structure serves as the basis for subsequent calculations. nih.gov
Predicted Spectroscopic Data for this compound (Illustrative)
The following table presents illustrative predicted spectroscopic data for this compound, based on computational methods applied to similar structures. Note: This data is for exemplary purposes and does not represent experimentally verified values for this specific compound.
| Parameter | Predicted Value | Method |
| ¹H NMR Chemical Shift (ppm) | ||
| -CH (chiral center) | 3.8 - 4.2 | GIAO/DFT |
| -CH₂ (acetic acid) | 2.5 - 2.9 | GIAO/DFT |
| -NH (lactam) | 7.5 - 8.5 | GIAO/DFT |
| -COOH | 10.0 - 12.0 | GIAO/DFT |
| ¹³C NMR Chemical Shift (ppm) | ||
| C=O (lactam) | 170 - 175 | GIAO/DFT |
| C=O (acid) | 175 - 180 | GIAO/DFT |
| -CH (chiral center) | 50 - 55 | GIAO/DFT |
| IR Frequency (cm⁻¹) | ||
| N-H stretch (lactam) | 3200 - 3300 | DFT |
| C=O stretch (lactam) | 1650 - 1680 | DFT |
| C=O stretch (acid) | 1700 - 1730 | DFT |
| O-H stretch (acid) | 2500 - 3300 (broad) | DFT |
The prediction of NMR chemical shifts is often performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov The calculated magnetic shielding tensors are then converted into chemical shifts using a reference compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be high, with root-mean-square-error (RMSE) values often below 0.1 ppm for ¹H and 1-2 ppm for ¹³C NMR. nih.govresearchgate.net
Similarly, IR spectra can be simulated by calculating the vibrational frequencies of the molecule. researchgate.netnih.gov The computed frequencies and their corresponding intensities can be plotted to generate a theoretical IR spectrum. These predicted spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to the observed absorption bands. researchgate.net While anharmonic corrections may be necessary for greater accuracy, the harmonic frequencies calculated by DFT often provide a good qualitative match with experimental spectra. nih.gov
Biological Relevance and Mechanistic Investigations of 2 6 Oxopiperidin 2 Yl Acetic Acid
Exploration of its Role as a Biosynthetic Intermediate or Precursor
The biosynthesis of piperidine (B6355638) alkaloids in plants and microorganisms often originates from the amino acid lysine (B10760008) nih.govjst.go.jp. A key intermediate in these pathways is Δ¹-piperideine, which is formed from lysine via cadaverine (B124047) americanpeptidesociety.org. It is plausible that 2-(6-Oxopiperidin-2-yl)acetic acid, or more specifically its uncyclized precursor, α-aminoadipic acid, could serve as an intermediate in the biosynthesis of certain natural products.
Notably, the cyclization of L-α-aminoadipic acid to form 6-oxo-piperidine-2-carboxylic acid has been observed in the fungus Penicillium chrysogenum, a key organism in the production of penicillin nih.govjst.go.jp. This lactam is an important precursor in the penicillin biosynthetic pathway. This established biological transformation suggests that a similar enzymatic cyclization could potentially lead to the formation of this compound from a corresponding amino acid precursor in other organisms.
The biosynthetic pathway could involve the following hypothetical steps:
Formation of α-aminoadipic acid: This can be a product of lysine degradation or synthesized through other metabolic routes.
Oxidative deamination and cyclization: An enzyme, potentially a synthase or an oxidase, could catalyze the formation of the δ-lactam ring from the α-aminoadipic acid derivative.
Further research involving isotopic labeling studies and the identification of specific enzymes in organisms that may produce this or related compounds would be necessary to confirm its role as a biosynthetic intermediate.
In Vitro Studies of Enzymatic Interactions and Reaction Mechanisms
The δ-lactam ring in this compound is a structural feature found in many enzyme inhibitors, particularly those targeting proteases. The strained amide bond within the lactam ring can mimic the transition state of peptide bond hydrolysis, leading to the inhibition of enzymes like serine proteases acs.orgnih.gov.
The mechanism of inhibition by such compounds often involves the nucleophilic attack of the active site serine residue on the carbonyl carbon of the lactam ring. This leads to the formation of a covalent acyl-enzyme intermediate, effectively inactivating the enzyme. The stability of this intermediate determines whether the inhibition is reversible or irreversible.
A hypothetical kinetic scheme for the inhibition of a serine protease by this compound could be represented as follows:
E + I ⇌ E·I → E-I'
Where:
E is the free enzyme.
I is the inhibitor, this compound.
E·I is the initial non-covalent enzyme-inhibitor complex.
E-I' is the covalent acyl-enzyme intermediate.
The determination of kinetic parameters such as the inhibition constant (Ki) and the rate of inactivation (kinact) would be crucial to characterize the potency and mechanism of inhibition americanpeptidesociety.orgkhanacademy.org.
| Kinetic Parameter | Description | Potential Implication for this compound |
| Ki | Inhibition constant, reflecting the affinity of the inhibitor for the enzyme. | A low Ki value would indicate potent inhibition. |
| kinact | Rate of enzyme inactivation, reflecting the speed of covalent bond formation. | A high kinact value would suggest rapid and efficient inhibition. |
Mechanistic Analysis of Receptor Binding and Signaling Pathway Modulation at the Cellular Level
Piperidine-containing molecules are known to interact with a variety of receptors, including G-protein coupled receptors (GPCRs) and sigma receptors, thereby modulating various signaling pathways nih.govnih.govkhanacademy.org. The structural features of this compound, including the piperidine ring and the carboxylic acid group, suggest that it could potentially bind to specific receptors and influence cellular signaling.
For instance, piperidine derivatives have been shown to act as ligands for muscarinic and opioid receptors, which are both GPCRs researchgate.nettandfonline.com. The binding of a ligand to a GPCR typically initiates a cascade of intracellular events, often involving second messengers like cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP₃), leading to a cellular response khanacademy.orgyoutube.com.
A study on 1-piperidine propionic acid, a structurally related compound, demonstrated its ability to act as an allosteric inhibitor of the Protease-Activated Receptor 2 (PAR2), a GPCR involved in inflammatory signaling nih.gov. This suggests that this compound could potentially modulate GPCR activity through allosteric binding, a mechanism where the ligand binds to a site distinct from the primary (orthosteric) binding site, altering the receptor's conformation and function.
| Receptor Family | Potential Interaction | Possible Downstream Signaling Pathway |
| G-Protein Coupled Receptors (GPCRs) | Agonist or antagonist activity at receptors such as muscarinic, opioid, or PARs. | Modulation of cAMP levels, calcium signaling, or MAPK pathways. |
| Sigma Receptors | Ligand binding, potentially influencing neurotransmitter systems. | Regulation of ion channel function and intracellular calcium levels. |
Structure-Activity Relationship (SAR) Studies of Derivatives to Elucidate Molecular Mechanisms
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for the rational design of more potent and selective compounds. For this compound, SAR studies would involve systematic modifications of its core structure to identify key pharmacophoric features.
Key areas for modification and potential SAR insights include:
The Piperidine Ring: Altering the substitution pattern on the piperidine ring could influence binding affinity and selectivity for specific enzymes or receptors. For example, introducing substituents at different positions could probe the steric and electronic requirements of the binding pocket researchgate.netnih.gov.
The Lactam Carbonyl: Modification of the lactam carbonyl group could affect its electrophilicity and reactivity towards nucleophilic residues in an enzyme's active site.
The Acetic Acid Side Chain: The length and functionality of the side chain could be critical for interactions with the target protein. Esterification or amidation of the carboxylic acid could modulate the compound's physicochemical properties and its ability to form hydrogen bonds nih.gov.
A hypothetical SAR table for derivatives of this compound is presented below, illustrating potential trends in activity based on structural modifications.
| Modification | Position | Rationale | Predicted Effect on Activity |
| Introduction of a hydroxyl group | C-3, C-4, or C-5 of the piperidine ring | Introduce a hydrogen bond donor/acceptor to probe for specific interactions. | Could increase or decrease activity depending on the target's binding site topology. |
| Alkylation of the lactam nitrogen | N-1 of the piperidine ring | Alter the electronic properties and steric bulk around the lactam. | Likely to decrease activity if the N-H is involved in a key hydrogen bond. |
| Esterification of the carboxylic acid | Acetic acid side chain | Increase lipophilicity and potentially improve cell permeability. | May decrease activity if the free carboxylate is essential for binding. |
| Extension of the side chain | Acetic acid side chain | Probe for additional binding interactions further from the core scaffold. | Could enhance activity if it allows for new favorable interactions. |
Development and Application of Mechanistic Probes based on the Scaffold
The lactam scaffold present in this compound makes it an interesting candidate for the development of mechanistic probes, particularly activity-based probes (ABPs). ABPs are powerful tools in chemical biology that are used to study the activity of enzymes in complex biological systems nih.govnih.gov. These probes typically consist of a reactive group (the "warhead") that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., a fluorophore or a biotin) for detection and isolation.
The δ-lactam ring of this compound could serve as a "warhead" to target serine proteases or other enzymes with a nucleophilic residue in their active site. By attaching a reporter tag to the acetic acid side chain, a probe could be synthesized to profile the activity of these enzymes in cell lysates or even in living cells.
The development of such probes would involve:
Synthesis of a tagged derivative: A fluorescent dye or a biotin (B1667282) molecule would be chemically linked to the this compound scaffold.
In vitro validation: The probe would be tested against purified enzymes to confirm its reactivity and selectivity.
In situ and in vivo applications: The probe could then be used in more complex biological systems to identify and characterize the activity of its target enzymes under different physiological or pathological conditions nih.govnih.govnih.gov.
The use of such probes could provide valuable insights into the roles of the targeted enzymes in various biological processes and could aid in the discovery of new drug targets.
Applications of 2 6 Oxopiperidin 2 Yl Acetic Acid in Advanced Chemical Research
Utility as a Chiral Building Block in Complex Natural Product Synthesis
The enantiopure nature of 2-(6-oxopiperidin-2-yl)acetic acid makes it an attractive starting material in the "chiral pool" approach to the total synthesis of complex natural products. researchgate.netuvic.cauh.edu This strategy leverages naturally occurring, enantiomerically pure compounds as starting materials to impart chirality to a synthetic target, thereby avoiding the need for asymmetric synthesis or chiral resolution at later stages. The piperidine (B6355638) skeleton is a ubiquitous structural motif in a vast array of alkaloids and other biologically active natural products. nih.gov
While no specific total syntheses employing this compound have been documented in the literature, its structure suggests it could serve as a key fragment for the synthesis of piperidine alkaloids. The carboxylic acid moiety provides a handle for chain elongation or coupling with other fragments, while the lactam can be manipulated through reduction or ring-opening reactions to unveil further functionality. For instance, the stereocenter at the C2 position could dictate the stereochemical outcome of subsequent reactions, guiding the formation of other chiral centers in the target molecule.
Hypothetical Application in Natural Product Synthesis:
A hypothetical synthetic route could involve the reductive amination of the lactam to a piperidine, followed by functionalization of the acetic acid side chain. This approach could be envisioned in the synthesis of alkaloids like lobelane (B1250731) or its analogs, where substituted piperidine rings are central to their structure. nih.govclockss.org
| Hypothetical Reaction Step | Reagents and Conditions | Expected Outcome | Potential Natural Product Target Class |
| Reductive opening of lactam and esterification | 1. LiAlH₄, THF 2. Ac₂O, Pyridine (B92270) | Formation of a protected amino alcohol | Piperidine Alkaloids |
| Side-chain elongation | 1. SOCl₂, cat. DMF 2. Grignard Reagent (R-MgBr) | Introduction of a new carbon-carbon bond | Polyketide-piperidine hybrids |
| Intramolecular cyclization | Acid or base catalysis | Formation of a bicyclic or spirocyclic core | Fused-ring alkaloids |
Integration into the Design and Synthesis of Novel Catalysts
The chiral scaffold of this compound makes it a candidate for development into novel asymmetric catalysts. The field of organocatalysis, in particular, often utilizes chiral amines and their derivatives to mediate enantioselective transformations. nih.govresearchgate.net The piperidine nitrogen, once unmasked from the lactam, could serve as a basic site or be further functionalized to create a catalytic center. The carboxylic acid group offers a point of attachment for other functionalities or for anchoring the catalyst to a solid support.
Although the literature does not describe catalysts derived from this specific molecule, similar piperidine-containing structures have been employed in various catalytic systems. For example, piperidine derivatives are known to be effective in promoting Knoevenagel condensations, Michael additions, and other carbon-carbon bond-forming reactions. The inherent chirality of this compound could be harnessed to induce stereoselectivity in such reactions.
Potential Catalyst Design:
A potential catalyst design could involve the modification of the carboxylic acid group to introduce a hydrogen-bond donor moiety, while the piperidine nitrogen acts as a basic activator. This bifunctional activation mode is a common strategy in asymmetric catalysis.
| Catalyst Type | Proposed Synthetic Modification | Potential Catalytic Application | Key Structural Feature |
| Chiral Base | Reduction of lactam to piperidine | Asymmetric Michael Addition | Chiral piperidine nitrogen |
| Bifunctional Catalyst | Amidation of the carboxylic acid with a chiral amine | Enantioselective Aldol (B89426) Reaction | Cooperative action of amine and amide groups |
| Supported Catalyst | Immobilization onto a polymer via the carboxylic acid | Heterogeneous asymmetric catalysis | Recyclability and ease of separation |
Precursor for the Development of Advanced Heterocyclic Compounds and Scaffolds
The this compound structure is a versatile starting point for the synthesis of a variety of more complex heterocyclic systems. The presence of both a lactam and a carboxylic acid allows for a range of selective chemical transformations. The lactam can undergo ring-opening, ring-expansion, or reduction, while the carboxylic acid can be converted into esters, amides, or other functional groups, paving the way for cyclization reactions to form fused or spirocyclic heterocyclic scaffolds. nih.govbeilstein-journals.orgnih.gov
For instance, condensation reactions involving the carboxylic acid and a suitable partner, followed by an intramolecular reaction with the lactam nitrogen or a derivative thereof, could lead to the formation of novel bicyclic structures. Such scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and potential for diverse biological activities. While specific examples starting from this compound are not reported, the general principles of heterocyclic synthesis strongly support this potential application. acs.orgmdpi.com
Illustrative Synthetic Transformations:
| Starting Material | Reaction Type | Reagents | Resulting Heterocyclic Scaffold |
| This compound | Pictet-Spengler Reaction (hypothetical) | Tryptamine, TFA | Fused tetracyclic indole (B1671886) alkaloid analog |
| This compound | Ugi Multicomponent Reaction | Isocyanide, Aldehyde, Amine | Highly substituted piperidine derivative |
| Lactam-derived amino alcohol | Intramolecular Cyclization | MsCl, Et₃N | Bicyclic piperidine ether |
Role in Supramolecular Chemistry and Materials Science Research
The ability of this compound to participate in hydrogen bonding through its carboxylic acid and lactam functionalities suggests a potential role in the construction of supramolecular assemblies. mdpi.comstrath.ac.uk The formation of well-defined, non-covalent structures is a cornerstone of supramolecular chemistry and is crucial for the development of new materials with tailored properties. The carboxylic acid can form robust hydrogen-bonded dimers, while the lactam can act as both a hydrogen bond donor and acceptor.
In the realm of materials science, this compound could be explored as a monomer for the synthesis of novel polyamides or as a component in the formation of gels or liquid crystals. The chirality of the molecule could also be exploited to create chiral materials with interesting optical or recognition properties. While there is no direct research on the supramolecular behavior of this compound, the principles of crystal engineering and molecular self-assembly suggest that it could form ordered structures in the solid state or in solution. strath.ac.uk
Potential Supramolecular Assemblies and Materials:
| Assembly/Material Type | Key Intermolecular Interaction | Potential Property/Application |
| Hydrogen-bonded network | Carboxylic acid dimerization, Lactam-lactam interactions | Crystal engineering, porous materials |
| Chiral liquid crystals | Self-assembly of chiral molecules | Optical switching, sensors |
| Functional polymers | Polymerization via the carboxylic acid and lactam | Biodegradable materials, drug delivery systems |
Development of New Synthetic Methodologies Utilizing its Unique Reactivity
The unique combination of a lactam and a carboxylic acid within the same molecule offers opportunities for the development of new synthetic methodologies. The proximity of these two functional groups could lead to novel intramolecular reactions or be exploited for selective transformations. For example, the carboxylic acid could act as an intramolecular catalyst for reactions at the lactam ring.
Furthermore, the stereocenter at C2 could be used to direct the stereochemical outcome of reactions on the acetic acid side chain or the piperidine ring. Research in this area would involve exploring the reactivity of the compound under various conditions to uncover new and useful chemical transformations. While no specific methodologies have been developed using this compound, its structure is ripe for investigation by synthetic chemists seeking to expand the toolbox of organic reactions. nih.govmdpi.com
Hypothetical Methodological Studies:
| Reaction Type | Proposed Transformation | Potential Utility |
| Intramolecular Cyclization | Formation of a fused bicyclic system under thermal or catalytic conditions | Access to novel heterocyclic cores |
| Diastereoselective Enolate Alkylation | Alkylation of the acetic acid side chain controlled by the C2 stereocenter | Synthesis of stereochemically defined piperidine derivatives |
| Ring-Rearrangement | Expansion or contraction of the lactam ring | Generation of different ring-sized heterocycles |
Future Directions and Emerging Research Avenues for 2 6 Oxopiperidin 2 Yl Acetic Acid Chemistry
Discovery of Unexplored Reactivity Patterns and Transformations
The chemical landscape of 2-(6-oxopiperidin-2-yl)acetic acid is ripe for exploration, with numerous opportunities to discover novel reactivity patterns and synthetic transformations. Current knowledge of lactam and piperidine (B6355638) chemistry provides a foundation, but the unique interplay of the lactam, carboxylic acid, and chiral center in this specific molecule likely harbors untapped synthetic potential.
Future research could focus on:
Asymmetric Synthesis and Derivatization: Developing novel stereoselective syntheses will be crucial for accessing enantiomerically pure forms of this compound and its derivatives. Chemoenzymatic approaches, utilizing enzymes like amine oxidases and ene-reductases, could provide highly efficient and sustainable routes to chiral piperidine cores. nih.govacs.org
Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient method for functionalizing lactams. d-nb.infounimi.it This technology could be applied to the N-H bond of the lactam ring in this compound, enabling the introduction of a wide range of aryl and heteroaryl substituents. d-nb.infounimi.it Furthermore, photoredox-catalyzed radical reactions could facilitate novel C-C bond formations at the piperidine ring. nih.govnih.govacs.orgresearchgate.net
Late-Stage Functionalization: The development of methods for the late-stage functionalization of the piperidine ring would be highly valuable for creating diverse molecular libraries for biological screening. Rhodium-catalyzed C-H insertion reactions, for instance, have been shown to be effective for the site-selective functionalization of piperidine derivatives. nih.gov
| Transformation Type | Potential Reagents/Catalysts | Expected Outcome |
| Asymmetric Synthesis | Transaminases, Ene-reductases | Enantiomerically pure (R)- or (S)-2-(6-oxopiperidin-2-yl)acetic acid |
| N-Arylation | Photoredox catalyst (e.g., 4CzIPN), Aryl halide | N-Aryl derivatives of this compound |
| C-H Functionalization | Rhodium catalysts, Diazo compounds | Site-selective introduction of functional groups on the piperidine ring |
Integration with Artificial Intelligence and Machine Learning for Synthetic Design
Future applications in this area include:
Retrosynthesis Prediction: ML models, particularly those based on transformer architectures, can be trained on large reaction databases to propose novel and efficient retrosynthetic routes to this compound and its analogues. nih.govchemcopilot.com These tools can help chemists identify non-intuitive disconnections and starting materials.
Reaction Condition Optimization: AI algorithms can be employed to predict optimal reaction conditions (e.g., catalyst, solvent, temperature) for known and novel transformations involving this scaffold, thereby reducing the experimental burden and accelerating research.
Prediction of Reactivity: Machine learning models can be developed to predict the reactivity of different positions on the this compound molecule, guiding chemists in designing selective functionalization strategies.
| AI/ML Application | Model Type | Potential Impact on Research |
| Retrosynthesis | Transformer-based models | Identification of novel and efficient synthetic routes |
| Reaction Optimization | Supervised learning algorithms | Accelerated discovery of optimal reaction conditions |
| Reactivity Prediction | Graph neural networks | Rational design of selective functionalization strategies |
Development of Highly Sustainable and Economical Production Routes
The principles of green chemistry are increasingly important in modern chemical synthesis. rsc.orgmdpi.com Developing sustainable and economical production routes for this compound will be essential for its potential large-scale applications.
Key areas for future research include:
Biocatalysis: The use of enzymes for the synthesis of chiral molecules offers significant advantages in terms of sustainability and efficiency. pharmasalmanac.comnih.govalmacgroup.com Biocatalytic methods, such as the use of transaminases for the stereoselective synthesis of chiral lactams, could provide a green alternative to traditional chemical methods. researchgate.net
Flow Chemistry: Continuous flow chemistry offers numerous benefits over batch processing, including improved safety, efficiency, and scalability. researchgate.netdurham.ac.uk A continuous flow process for the synthesis of this compound could involve the hydrogenation of a pyridine (B92270) precursor in a microreactor, leading to a more efficient and sustainable production method. patsnap.com
Use of Renewable Feedstocks: Investigating synthetic routes that utilize renewable feedstocks would significantly enhance the green credentials of this compound production.
| Sustainability Approach | Key Technology | Potential Benefits |
| Biocatalysis | Engineered enzymes (e.g., transaminases) | High enantioselectivity, mild reaction conditions, reduced waste |
| Flow Chemistry | Microreactors, continuous processing | Improved safety and efficiency, facile scalability |
| Renewable Feedstocks | Biomass-derived starting materials | Reduced reliance on fossil fuels, improved environmental profile |
Exploration in Chemical Biology for Novel Tool Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.govresearchgate.netthieme-connect.comresearchgate.netnih.govnih.gov this compound and its derivatives could serve as valuable building blocks for the development of novel chemical probes and bioactive molecules.
Future research in this domain could involve:
Design of Bioactive Probes: The carboxylic acid handle provides a convenient point for conjugation to reporter molecules (e.g., fluorophores, biotin) or for incorporation into larger molecular architectures. This could facilitate the development of chemical probes to study biological processes.
Fragment-Based Drug Discovery: The this compound core could be used as a starting point in fragment-based drug discovery campaigns to identify novel inhibitors of therapeutic targets.
Scaffold for Peptidomimetics: The lactam structure can mimic a peptide bond, making this scaffold a potential component in the design of peptidomimetics with improved stability and cell permeability.
| Application Area | Design Strategy | Potential Outcome |
| Chemical Probes | Conjugation of reporter molecules to the carboxylic acid | Tools for studying biological targets and pathways |
| Drug Discovery | Fragment-based screening, lead optimization | Identification of novel bioactive compounds |
| Peptidomimetics | Incorporation into peptide sequences | Development of more stable and effective therapeutic agents |
Advanced Characterization Techniques for Complex Molecular Assemblies
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound and its derivatives is crucial for rational drug design and the development of new materials. Advanced characterization techniques will play a pivotal role in this endeavor.
Future studies should employ:
NMR Spectroscopy: Detailed NMR studies, including 2D techniques like COSY and NOESY, can provide valuable insights into the solution-state conformation and stereochemistry of these molecules. optica.orgycdehongchem.comwikipedia.orgchemicalbook.com
Mass Spectrometry: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) will be essential for confirming the identity of new derivatives and for studying their fragmentation patterns. researchgate.netnih.govwur.nlresearchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction will provide unambiguous determination of the solid-state structure and stereochemistry of this compound and its derivatives, offering crucial information for computational modeling and structure-activity relationship studies. chemrxiv.orgnih.goviucr.orgmdpi.comrsc.org
| Characterization Technique | Information Gained | Importance for Research |
| NMR Spectroscopy | Solution-state conformation, stereochemistry, molecular dynamics | Understanding molecular shape and flexibility in a biological context |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | Confirmation of molecular identity and structural elucidation |
| X-ray Crystallography | Solid-state structure, absolute stereochemistry, intermolecular interactions | Definitive structural information for design and modeling |
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the lactam ring (δ ~2.5–3.5 ppm for piperidinyl protons) and acetic acid moiety (δ ~2.1–2.3 ppm for CH₂). The 6-oxo group appears as a deshielded carbonyl carbon (~170–175 ppm in ¹³C NMR) .
- Mass Spectrometry : ESI-MS (m/z 157.17 [M+H]⁺) validates molecular weight .
- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding patterns (e.g., carboxylic acid dimers) .
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 210–220 nm .
How can researchers resolve contradictions in spectroscopic data across different studies?
Advanced Research Question
Discrepancies in NMR or MS data often arise from:
- Solvent effects : Chemical shifts vary with deuterated solvents (e.g., D₂O vs. DMSO-d₆). Cross-reference spectra under identical conditions .
- Tautomerism : The lactam ring may exhibit keto-enol tautomerism, altering peak positions. Use variable-temperature NMR to stabilize the dominant form .
- Impurity interference : Compare with high-purity standards (≥99%) and validate via orthogonal techniques (e.g., IR for functional groups) .
What crystallographic features influence the stability and reactivity of this compound?
Advanced Research Question
- Hydrogen-bonding networks : Carboxylic acid groups form centrosymmetric dimers (R₂²(8) motif), stabilizing the crystal lattice .
- Torsional strain : The piperidinyl ring adopts a chair conformation, minimizing steric hindrance between the acetic acid side chain and the 6-oxo group .
- Packing efficiency : Weak C–H···O interactions between adjacent molecules enhance thermal stability (melting point ~150–160°C) .
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Research Question
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders (H335) .
- Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
How does the electronic environment of the piperidinyl ring affect the compound’s reactivity in derivatization reactions?
Advanced Research Question
- Electron-withdrawing effects : The 6-oxo group reduces electron density at the piperidinyl nitrogen, limiting nucleophilic reactivity. Use activating agents (e.g., HOBt/EDC) for amide bond formation .
- Steric effects : The acetic acid side chain hinders axial attack on the lactam ring, favoring equatorial substitution .
- pH-dependent reactivity : Under acidic conditions, protonation of the lactam nitrogen enhances electrophilicity for alkylation reactions .
What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Advanced Research Question
- Exothermic reactions : Gradual reagent addition and temperature control (<40°C) prevent runaway reactions during cyclization .
- Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for large-scale batches .
- Byproduct formation : Optimize stoichiometry (1:1.05 substrate:reagent ratio) to minimize acetic acid dimerization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
